7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Biological Activity
7,9-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15NO
- Molecular Weight : 189.254 g/mol
- CAS Number : 886367-24-4
Anticancer Activity
Recent studies have indicated that compounds related to the benzo[b]azepine structure exhibit significant anticancer properties. For instance, a series of compounds derived from similar structures were tested against various cancer cell lines, demonstrating promising cytotoxic effects. Notably, derivatives showed IC50 values in the micromolar range against different cancer types, including colon and prostate cancers .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | SW620 (Colon) | 1.498 |
Compound B | PC-3 (Prostate) | 1.794 |
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary research indicates that it may influence serotonin and dopamine pathways, which could be beneficial in treating neuropsychiatric disorders. Studies have shown that similar compounds can modulate these pathways, leading to anxiolytic and antidepressant effects .
The biological activity of this compound is hypothesized to involve:
- Histone Deacetylase (HDAC) Inhibition : Compounds with similar structures have been identified as HDAC inhibitors, which play a crucial role in cancer cell proliferation and survival .
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission, potentially leading to therapeutic effects in mood disorders.
Case Studies
A notable case study involved the synthesis and evaluation of several analogs of benzo[b]azepine derivatives targeting HDAC enzymes. The study revealed that specific substitutions on the benzo[b]azepine core significantly enhanced their inhibitory potency against HDACs, correlating with increased anticancer activity .
Another study focused on the neuropharmacological properties of related compounds, where behavioral assays demonstrated anxiolytic effects in animal models when administered at certain dosages .
Properties
IUPAC Name |
7,9-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)11(14)4-3-5-13-12/h6-7,13H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMNGWYLGVOOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676472 | |
Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886367-24-4 | |
Record name | 7,9-Dimethyl-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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